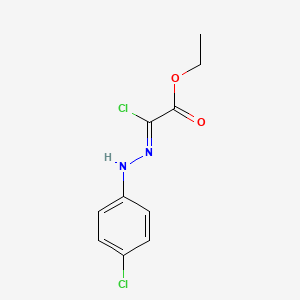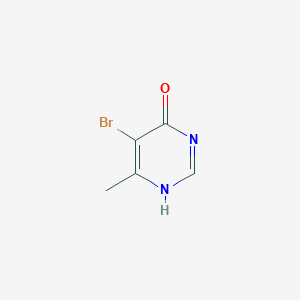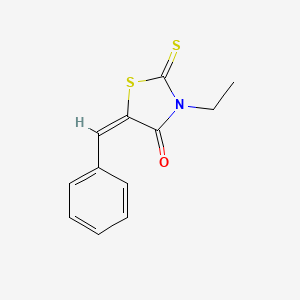
5-Benzylidene-3-ethylrhodanine
Overview
Description
5-Benzylidene-3-ethylrhodanine is a derivative of rhodanine, a heterocyclic compound known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-3-ethylrhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 3-ethylrhodanine with benzaldehyde in the presence of a base such as sodium acetate in glacial acetic acid. The reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time to about 10-15 minutes and yields high purity products .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is a promising approach due to its efficiency and scalability. This method aligns with green chemistry principles by reducing energy consumption and reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Benzylidene-3-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced benzyl derivatives, and substituted benzylidene derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds and is used in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-ethylrhodanine involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these enzymes, the compound can disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 3-α-Carboxy ethylrhodanine
- 5-Benzylidene-3-α-carboxy ethylrhodanine
- 5-Benzylidene-hydantoin
Comparison: 5-Benzylidene-3-ethylrhodanine stands out due to its unique benzylidene moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits superior antibacterial and anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(5E)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18331-34-5 | |
| Record name | Rhodanine, 5-benzylidene-3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018331345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


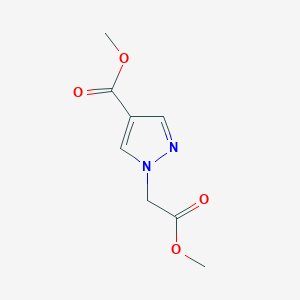
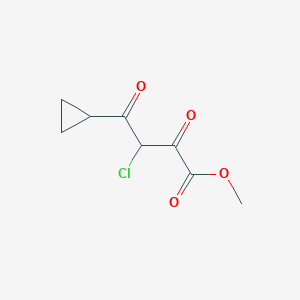
![Methyl 1-(2-ethoxy-2-oxoethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785546.png)
![6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7785549.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785557.png)
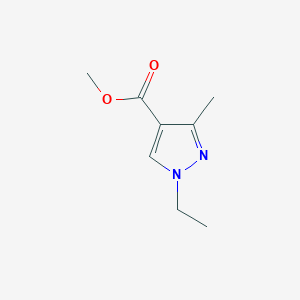
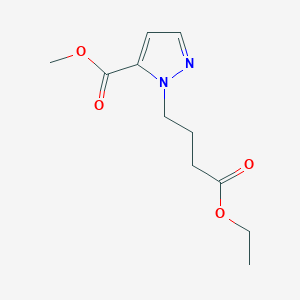
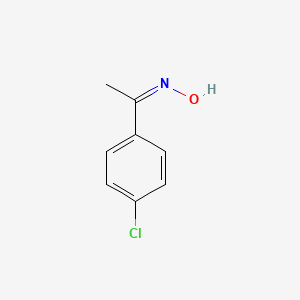

![6-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7785617.png)
![2,6-diphenyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole](/img/structure/B7785625.png)
![benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7785630.png)
